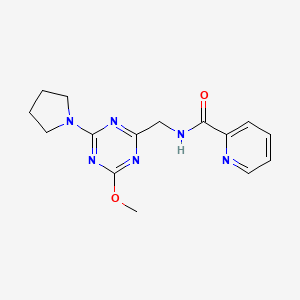

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-8-4-5-9-21)10-17-13(22)11-6-2-3-7-16-11/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPCWODIYPNIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where pyrrolidine is reacted with the triazine intermediate.

Attachment of the Picolinamide Moiety: The final step involves the coupling of the picolinamide moiety to the triazine-pyrrolidine intermediate using reagents like picolinic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The triazine ring is often involved in hydrogen bonding and π-π interactions, while the pyrrolidine and picolinamide moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₁₇H₂₀N₆O₂ (inferred from structural analogs and naming conventions; see ).

- Core Structure : A 1,3,5-triazine ring substituted with a methoxy group at position 4, a pyrrolidin-1-yl group at position 6, and a picolinamide-linked methyl group at position 2.

- Key Features: The methoxy group enhances metabolic stability and modulates electronic properties. The picolinamide moiety may contribute to metal coordination or receptor binding.

The following table summarizes structural and functional distinctions between the target compound and analogs:

Key Structural and Functional Differences :

Core Heterocycle Variations: The target compound and its triazine analogs (e.g., pymetrozine , sulfonamide derivatives ) share a triazine backbone but differ in ring substitution patterns. For example, pymetrozine’s 1,2,4-triazin-3-one core lacks the 1,3,5-triazine symmetry of the target compound, leading to distinct pesticidal vs.

Substituent Impact :

- Picolinamide vs. Thiophene-Acrylamide : The target’s picolinamide group may enable metal coordination or receptor binding, whereas the thiophene-acrylamide analog could exhibit π-π stacking or redox activity due to the thiophene moiety.

- Methoxy vs. Piperidinyl/Sulfonamide : The antimicrobial triazine derivative uses a piperidinyl group and sulfonamide for solubility and target interaction, contrasting with the target’s methoxy group, which likely improves metabolic stability.

Pymetrozine’s insecticidal activity underscores the agrochemical utility of triazines with pyridine substituents, whereas the target compound’s picolinamide group suggests a pharmaceutical focus.

Research Findings :

- Synthetic Accessibility : Triazine derivatives with pyrrolidinyl and methoxy groups (e.g., ) are often synthesized via nucleophilic substitution on trichlorotriazine intermediates, followed by functionalization .

- Structure-Activity Relationships (SAR) :

- The pyrrolidinyl group enhances solubility compared to bulkier substituents (e.g., tert-butyldimethylsilyloxy in ).

- Methoxy groups in triazines are associated with increased stability in metabolic assays compared to unmethylated analogs .

- Picolinamide may confer selectivity toward kinase or protease targets, as seen in related pharmacophores .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide, also known by its CAS number 2034516-33-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. The compound features a complex structure that includes a triazine ring and a pyrrolidine moiety, which are significant in determining its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6O2 |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 2034516-33-9 |

Antitumor Activity

Recent studies have explored the antitumor potential of similar compounds within the triazine class. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines, including breast cancer and melanoma. The mechanism often involves the inhibition of key signaling pathways such as BRAF and EGFR, which are crucial in tumor proliferation and survival.

Antimicrobial Properties

The compound's ability to combat bacterial infections has been a focal point of research. Similar derivatives have demonstrated significant activity against antibiotic-resistant strains, suggesting that this compound could exhibit comparable effects. In vitro studies have indicated that such compounds disrupt bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the triazine ring or the picolinamide moiety can significantly influence potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

- Pyrrolidine Substitution : The presence of the pyrrolidine ring enhances binding affinity to target proteins.

- Methoxy Group Positioning : The positioning of the methoxy group on the triazine ring affects solubility and bioavailability.

- Picolinamide Functionality : Modifications on the picolinamide portion can lead to increased specificity towards certain biological targets.

Case Study 1: Antitumor Efficacy

In a study evaluating a series of triazine derivatives, one compound demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells. This suggests that modifications similar to those in this compound could yield potent antitumor agents.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related compounds against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents.

Q & A

Basic: What are the optimal synthetic routes for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the triazine core. A common approach includes:

- Step 1: Preparation of 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine via nucleophilic substitution, using cyanuric chloride reacted with pyrrolidine and methoxide under controlled pH and temperature (e.g., 0–5°C in THF) .

- Step 2: Introduction of the methyl group via reductive amination or alkylation, using formaldehyde or iodomethane in the presence of a base like NaH .

- Step 3: Coupling with picolinic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DMSO .

Key parameters include inert atmosphere (N₂/Ar), solvent polarity, and stoichiometric ratios to minimize side reactions.

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent integration and connectivity (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.6–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ for C₁₉H₂₂N₆O₂).

- Purity Assessment:

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for antimicrobial activity?

Methodological Answer:

- SAR Workflow:

- Derivatization: Synthesize analogues with variations in the triazine substituents (e.g., replacing pyrrolidine with piperidine) or picolinamide moieties .

- In Vitro Assays: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion).

- Computational Modeling: Molecular docking to bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 targets to identify key binding interactions .

- Data Interpretation: Correlate substituent electronic properties (Hammett constants) and steric bulk with activity trends.

Advanced: How can contradictory data regarding the compound’s solubility and stability be resolved?

Methodological Answer:

- Solubility Studies:

- Stability Profiling:

Advanced: What in vitro models are suitable for assessing the compound’s mechanism of action against cancer cells?

Methodological Answer:

- Cell-Based Assays:

- Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining or caspase-3/7 activation.

- Target Identification:

- Kinase Profiling: Screen against kinase panels (e.g., EGFR, mTOR) using competitive binding assays .

- RNA Sequencing: Transcriptomic analysis to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment.

Advanced: How can regioselectivity challenges during triazine functionalization be addressed?

Methodological Answer:

- Regioselective Strategies:

- Stepwise Substitution: Exploit differences in reactivity of triazine chlorides; pyrrolidine (bulky amine) at position 6 first, followed by methoxide at position 4 .

- Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack to specific positions.

- Monitoring Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.